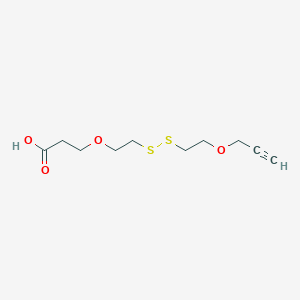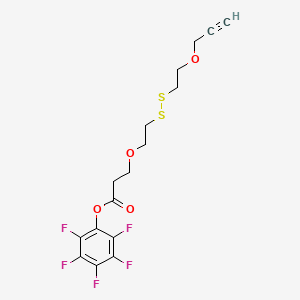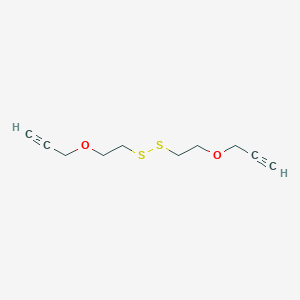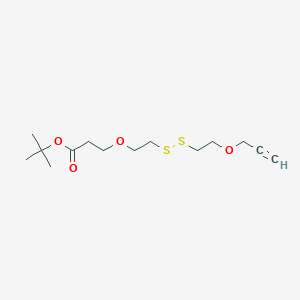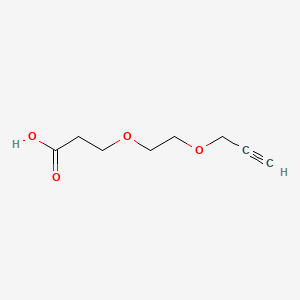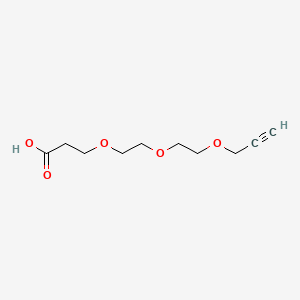
PSB-12379
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PSB-12379 disodium is a potent and selective ecto-5’-nucleotidase (CD73) inhibitor . It is a nucleotide analogue that exhibits high selectivity over other ecto-nucleotidases (NTPDase 1−3 and NPP 1−3) and ADP-activated P2Y1 and P2Y12 receptors .
Molecular Structure Analysis
The chemical formula of this compound disodium is C18H21N5Na2O9P2 . Its exact mass is 515.10 and its molecular weight is 559.320 .Chemical Reactions Analysis
This compound disodium blocks ecto-5’-nucleotidase-mediated adenosine production by preventing the conversion of AMP to adenosine . It is somewhat less stable, and 56% are metabolized within 8 hours. Hydrolytic cleavage of the glycosidic bond, which is a typical phase I reaction of nucleosides and nucleotides, was observed as the main reaction .Physical And Chemical Properties Analysis
This compound disodium has a molecular weight of 559.31 . It is soluble in water .Wissenschaftliche Forschungsanwendungen
Hemmung der Ecto-5’-Nucleotidase
PSB-12379 ist ein selektiver, hoch affiner Inhibitor der Ecto-5’-Nucleotidase (CD73) {svg_1} {svg_2}. Es blockiert die durch Ecto-5’-Nucleotidase vermittelte Adenosinproduktion, indem es die Umwandlung von AMP zu Adenosin verhindert {svg_3} {svg_4}. Diese Hemmung kann entscheidend sein, um die extrazellulären Adenosinspiegel zu regulieren, die eine wichtige Rolle bei verschiedenen physiologischen und pathologischen Prozessen spielen.
Selektivität gegenüber anderen Ecto-Nucleotidasen
This compound zeigt Selektivität gegenüber anderen Ecto-Nucleotidasen {svg_5} {svg_6}. Diese Selektivität macht es zu einem wertvollen Werkzeug in Forschungsstudien, die darauf abzielen, die spezifischen Rollen verschiedener Ecto-Nucleotidasen in biologischen Prozessen zu verstehen.
Hemmung von ADP-aktivierten P2Y-Rezeptoren
This compound zeigt auch Selektivität gegenüber ADP-aktivierten P2Y-Rezeptoren {svg_7} {svg_8}. P2Y-Rezeptoren sind eine Familie von purinergen G-Protein-gekoppelten Rezeptoren, die durch Nukleotide wie ATP, ADP, UTP, UDP oder UDP-Glucose aktiviert werden. Die Hemmung dieser Rezeptoren kann in Studien zur purinergen Signalübertragung wichtig sein.
Krebs-Immuntherapieforschung
This compound wurde in Publikationen zur Krebs-Immuntherapie zitiert {svg_9} {svg_10}. Die Hemmung von CD73 durch this compound kann das Mikromilieu des Tumors potenziell modulieren, was es zu einem Thema von Interesse in der Krebs-Immuntherapieforschung macht.
Entwicklung neuer Inhibitoren
This compound wurde bei der Entwicklung potenter und selektiver Ecto-5’-Nucleotidase (CD73)-Inhibitoren eingesetzt {svg_11}. Es dient als Referenzverbindung bei der Konstruktion und Synthese neuer Inhibitoren.
Pharmakologische Studien
Aufgrund seiner hohen Affinität und Selektivität wird this compound in pharmakologischen Studien verwendet, um die Rolle der Ecto-5’-Nucleotidase (CD73) bei verschiedenen Krankheiten zu verstehen {svg_12} {svg_13}.
Wirkmechanismus
Target of Action
PSB-12379, also known as this compound disodium, is a potent and selective inhibitor of Ecto-5’-Nucleotidase (CD73) . CD73 is an enzyme that plays a crucial role in the purinergic signaling pathway by converting adenosine monophosphate (AMP) to adenosine .
Mode of Action
This compound interacts with CD73, blocking its activity and thereby preventing the conversion of AMP to adenosine . This inhibition disrupts the normal functioning of the purinergic signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the purinergic signaling pathway . By inhibiting CD73, this compound prevents the production of adenosine from AMP, disrupting the signaling processes that rely on this conversion .
Result of Action
The inhibition of CD73 by this compound leads to a decrease in the production of adenosine from AMP . This disruption in adenosine production can have various molecular and cellular effects, depending on the specific physiological context. For instance, in the context of cancer immunotherapy, reducing adenosine production can enhance anti-tumor immune responses .
Safety and Hazards
PSB-12379 disodium is shipped under ambient temperature as a non-hazardous chemical . It is stable enough for a few weeks during ordinary shipping and time spent in Customs . It is recommended to store it dry, dark and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years) .
Eigenschaften
IUPAC Name |
[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O9P2/c24-14-12(7-31-34(29,30)10-33(26,27)28)32-18(15(14)25)23-9-22-13-16(20-8-21-17(13)23)19-6-11-4-2-1-3-5-11/h1-5,8-9,12,14-15,18,24-25H,6-7,10H2,(H,29,30)(H,19,20,21)(H2,26,27,28)/t12-,14-,15-,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBYYIJBPDWQFF-SCFUHWHPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(CP(=O)(O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(CP(=O)(O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O9P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does PSB-12379 interact with its target and what are the downstream effects?
A: this compound is a potent and selective inhibitor of the enzyme ecto-5'-nucleotidase (eN, CD73) [, , , ]. This enzyme catalyzes the hydrolysis of extracellular adenosine monophosphate (AMP) to adenosine. By inhibiting CD73, this compound prevents the generation of adenosine in the extracellular space. Adenosine is known to have immunosuppressive, pro-angiogenic, and pro-metastatic effects, particularly within the tumor microenvironment. Therefore, inhibiting its production with this compound is suggested as a potential therapeutic strategy for cancer treatment [, ].
Q2: What is the structural basis for the high potency of this compound towards CD73?
A: X-ray crystallography studies revealed that the high affinity of this compound for CD73 is due to key interactions within the enzyme's active site []. The phosphonomethylphosphonic acid moiety of this compound mimics the phosphate groups of the natural substrate (AMP) and interacts with residues in the catalytic pocket. Additionally, the benzyl group at the N6 position of the adenine ring forms favorable hydrophobic interactions with a specific hydrophobic pocket in CD73, further enhancing the binding affinity [].
Q3: Has the structure of this compound been modified to further improve its potency?
A: Yes, structure-activity relationship (SAR) studies based on the this compound scaffold have explored modifications to improve its potency and other characteristics [, , ]. For instance, introducing a chlorine atom in the para position of the benzyl group (resulting in compound PSB-12441) led to a slight improvement in potency []. Additionally, fluorescently labeled derivatives of this compound, such as PSB-19416 and PSB-18332, have been synthesized by attaching fluorescein to the benzyl group via different linkers. These fluorescent probes retain high affinity for CD73 and can be used for biological studies and drug screening []. Further modifications guided by the co-crystal structure of this compound with CD73 led to the development of PSB-12489, a subnanomolar inhibitor with improved potency compared to the parent compound [].
Q4: What are the limitations of current in vitro CD73 inhibitor assays using compounds like this compound?
A: One study highlighted a discrepancy between the in vitro and ex vivo effects of this compound []. While this compound showed no inhibitory effect on CD73 activity in standard in vitro enzyme assays, it exhibited a significant effect in ex vivo experiments using isolated, paced guinea pig left atria. This discrepancy was attributed to the lipophilic nature of this compound and the fact that CD73 is a membrane-bound enzyme. It was suggested that in the in vitro assays, where CD73 is dissolved in a water-based solution, this compound might partition into the lipid membrane, making it less available to interact with the enzyme []. This finding emphasizes the importance of considering the physicochemical properties of inhibitors and the assay conditions when interpreting in vitro data.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

